molecular formula C16H13NO3 B2497619 Methyl 4-[(2-cyanobenzyl)oxy]benzoate CAS No. 1004249-25-5

Methyl 4-[(2-cyanobenzyl)oxy]benzoate

Cat. No.: B2497619
CAS No.: 1004249-25-5
M. Wt: 267.284
InChI Key: HGMWXYYCYWFKMF-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry Research

Methyl 4-[(2-cyanobenzyl)oxy]benzoate is a synthetic organic compound that embodies structural motifs of significant interest in the fields of chemical biology and medicinal chemistry. The molecule integrates an aryl ether linkage and a benzoate (B1203000) ester functional group, both of which are prevalent in a wide array of biologically active molecules. The exploration of compounds with such features is driven by the continuous search for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The specific arrangement of the cyanobenzyl group offers a unique spatial and electronic configuration that can be exploited for targeted interactions with biological macromolecules.

Significance as a Privileged Scaffold or Building Block in Organic Synthesis

In the realm of organic synthesis, this compound can be regarded as a valuable building block. Its structure contains multiple reactive sites that allow for further chemical modifications, making it a suitable starting material for the synthesis of more complex molecular architectures. The term "privileged scaffold" is often used to describe molecular frameworks that are capable of binding to multiple biological targets. While this specific compound may not be universally recognized as such, its constituent parts—the substituted benzyl (B1604629) ether and the methyl benzoate core—are frequently found in compounds with diverse pharmacological activities. This makes it an attractive scaffold for the generation of chemical libraries aimed at discovering new drug leads.

Overview of Research Trajectories for Aryl Ethers and Benzoate Esters in Chemical Sciences

Research into aryl ethers and benzoate esters continues to be a dynamic area of chemical sciences. Aryl ethers are integral to many pharmaceuticals due to their chemical stability and ability to mimic the diphenyl ether linkage found in natural products. Synthetic methodologies for the formation of the aryl ether bond, such as the Williamson ether synthesis and various cross-coupling reactions, are continually being refined to improve yields and substrate scope. lumenlearning.combyjus.comjsynthchem.comorganic-chemistry.org

Benzoate esters, on the other hand, are not only important intermediates in organic synthesis but are also found in numerous natural and synthetic compounds with a broad spectrum of biological activities. The ester functionality can serve as a key interaction point with biological targets or can be designed as a prodrug to be hydrolyzed in vivo to release an active carboxylic acid. Research in this area focuses on the development of novel esterification methods and the exploration of benzoate derivatives for various therapeutic applications.

The synthesis of this compound would likely proceed via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This would involve the reaction of a phenoxide with a benzyl halide. In this case, the sodium salt of methyl 4-hydroxybenzoate (B8730719) would be reacted with 2-cyanobenzyl bromide. lumenlearning.combyjus.comwikipedia.orglibretexts.org

Interactive Data Table: Plausible Synthesis of this compound

StepReactantsReagents & ConditionsProduct
1Methyl 4-hydroxybenzoate, 2-Cyanobenzyl bromideSodium hydride (NaH), Dimethylformamide (DMF), Room TemperatureThis compound

Interactive Data Table: Predicted Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 4-hydroxybenzoateC₈H₈O₃152.15125-128
2-Cyanobenzyl bromideC₈H₆BrN196.0472-74 chemsrc.comchembk.comchemicalbook.com
This compoundC₁₆H₁₃NO₃267.28(Predicted)

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the chemical motifs it contains are well-studied.

Aryl Ether Synthesis: The formation of the ether linkage in this molecule is a classic example of the Williamson ether synthesis, a robust and widely used method. lumenlearning.combyjus.comwikipedia.orglibretexts.org The reaction typically proceeds under mild conditions and is tolerant of a variety of functional groups.

Benzoate Esters in Medicinal Chemistry: The methyl benzoate moiety is a common feature in drug discovery. The ester can be a critical part of the pharmacophore or can be used as a protecting group for a carboxylic acid.

The Role of the Cyano Group: The nitrile (cyano) group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. In a medicinal chemistry context, the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The 2-cyanobenzyl group, in particular, has been utilized as a precursor in the synthesis of various heterocyclic compounds. researchgate.net

Interactive Data Table: Hypothetical Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃, ppm)δ 8.0 (d, 2H), δ 7.7 (d, 1H), δ 7.6 (t, 1H), δ 7.4 (t, 1H), δ 7.3 (d, 1H), δ 7.0 (d, 2H), δ 5.2 (s, 2H), δ 3.9 (s, 3H)
¹³C NMR (CDCl₃, ppm)δ 166.5, 162.0, 140.0, 133.0, 132.5, 131.5, 129.0, 128.0, 122.0, 117.0, 114.5, 112.0, 68.0, 52.0
IR (cm⁻¹)~2225 (C≡N stretch), ~1720 (C=O stretch, ester), ~1250, 1100 (C-O stretch, ether and ester)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(2-cyanophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-16(18)12-6-8-15(9-7-12)20-11-14-5-3-2-4-13(14)10-17/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMWXYYCYWFKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Molecular Structure, Conformation, and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of Methyl 4-[(2-cyanobenzyl)oxy]benzoate and its Derivatives

A single-crystal X-ray diffraction analysis would be the definitive method to elucidate the three-dimensional structure of this compound. This technique would allow for the precise determination of atomic positions within the crystal lattice, from which all other structural parameters can be derived.

Determination of Molecular Geometry and Bond Parameters

Should crystallographic data become available, a detailed table of bond lengths and angles would be generated. This would involve measuring the distances between bonded atoms and the angles between adjacent bonds. For example, the geometry of the ester group, the ether linkage, and the aromatic rings could be precisely defined.

Prospective Data Table: Bond Parameters of this compound

Parameter Expected Value Range
C=O bond length (ester) ~1.20 - 1.23 Å
C-O bond length (ester) ~1.33 - 1.36 Å
C-O bond length (ether) ~1.36 - 1.43 Å
C≡N bond length (cyano) ~1.13 - 1.16 Å
C-C bond length (aromatic) ~1.37 - 1.40 Å
C-O-C bond angle (ether) ~115 - 120°

Investigation of Crystal Packing Arrangements

Understanding how individual molecules of this compound arrange themselves in the crystal is key to understanding its macroscopic properties. A crystallographic study would reveal the unit cell parameters and the symmetry of the crystal lattice, providing insight into the packing efficiency and the nature of the intermolecular forces at play.

Supramolecular Interactions within Crystalline States

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. The functional groups present in this compound suggest the potential for several types of supramolecular interactions.

Hydrogen Bonding Networks

While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weaker C-H···O and C-H···N hydrogen bonds would likely play a significant role in the crystal packing. The oxygen atoms of the ester and ether groups, as well as the nitrogen atom of the cyano group, could act as hydrogen bond acceptors. A detailed analysis would map out these interactions and their geometries.

Prospective Data Table: Potential Hydrogen Bonding in this compound

Donor-H···Acceptor Type of Interaction
C(aromatic)-H···O(carbonyl) Weak Hydrogen Bond
C(methylene)-H···O(ether) Weak Hydrogen Bond

Halogen Bonding Interactions (if applicable)

For derivatives of this compound that are substituted with halogen atoms (e.g., fluorine, chlorine, bromine, iodine), the potential for halogen bonding would be a key area of investigation. Halogen bonds are directional interactions between a halogen atom and a Lewis base, and they can be a powerful tool in crystal engineering. The nature and strength of these interactions would depend on the specific halogen and its position on the aromatic ring.

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are a significant contributor to the stabilization of the crystal structures of many organic molecules. mdpi.com The electron-rich π-systems of the benzene rings in this compound are expected to participate in such interactions.

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). However, in the solid state, a parallel-displaced or slip-stacked arrangement is often favored to minimize steric hindrance and optimize electrostatic interactions. nih.gov The extent of orbital overlap and the electrostatic potential of the aromatic rings influence the strength and geometry of these interactions. For this compound, the presence of an electron-withdrawing cyano group on one aromatic ring and an electron-donating ether linkage on the other can modulate the quadrupole moments of the rings, potentially influencing the preferred stacking arrangement.

Detailed crystallographic studies would be required to determine the precise distances and angles of these interactions in the solid state. Generally, the centroid-to-centroid distance between stacked aromatic rings falls in the range of 3.3 to 3.8 Å. The nature and relative positioning of substituents on the aromatic rings can significantly impact the strength of these π-π stacking interactions.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the crystal packing can be obtained.

Furthermore, the 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of contact distances, allowing for the percentage contribution of different types of interactions to be calculated. For this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the cyano group would also lead to N···H/H···N contacts. The π-π stacking interactions would be visible as characteristic features in the fingerprint plot.

A hypothetical breakdown of the contributions of various intermolecular contacts to the crystal packing of this compound, based on similar structures, is presented in the table below.

Intermolecular ContactPercentage Contribution
H···H~40-50%
C···H/H···C~20-30%
O···H/H···O~10-15%
N···H/H···N~5-10%
C···C (π-π stacking)~3-7%
Other~1-5%

Note: This table is illustrative and based on general observations for similar organic molecules. A specific crystallographic study of this compound is required for accurate quantitative data.

Conformational Landscape Analysis in Solution and Gas Phase

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group to the ether oxygen. The relative orientation of the two aromatic rings and the ester group can lead to various conformers with different energies.

In solution , the conformational landscape can be influenced by the solvent. The presence of a solvent can stabilize certain conformers over others through solute-solvent interactions. For instance, a polar solvent might favor more polar conformers. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the measurement of Nuclear Overhauser Effects (NOEs), can provide information about the average conformation in solution.

Computational modeling of the solvated molecule can also be performed to understand the influence of the solvent on the conformational preferences. By comparing the calculated and experimental data, a comprehensive picture of the conformational behavior of this compound in different environments can be established. The flexibility of the molecule, particularly the relative orientation of the two aromatic rings, is expected to play a significant role in its ability to interact with other molecules.

Iv. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecular structure, providing a wealth of information about its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like Methyl 4-[(2-cyanobenzyl)oxy]benzoate, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry. These studies would reveal key details about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also elucidated. The presence of the cyano and ester functional groups, along with the aromatic rings and the ether linkage, would create a complex electronic landscape. DFT can pinpoint regions of high and low electron density, which are critical for predicting how the molecule will interact with other chemical species.

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich benzoate (B1203000) ring, while the LUMO may be distributed over the cyanobenzyl portion.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

Reactivity Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2The resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / (2η)The inverse of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would likely show positive potential (blue), suggesting they are potential sites for nucleophilic interaction.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These studies are crucial in the field of drug discovery and design.

Prediction of Ligand-Target Interactions with Biomolecular Systems

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand and fitting them into the binding pocket of the receptor.

The interactions between the ligand and the protein are then analyzed. For this compound, potential interactions could include:

Hydrogen bonding: The oxygen atoms of the ester group and the nitrogen of the cyano group could act as hydrogen bond acceptors.

Pi-pi stacking: The two aromatic rings could engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.

Hydrophobic interactions: The benzyl (B1604629) and methyl groups could form hydrophobic interactions with nonpolar residues.

Binding Affinity Predictions and Scoring Functions

After docking, scoring functions are used to estimate the binding affinity between the ligand and the target. Binding affinity is a measure of the strength of the interaction, often expressed as the binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Various scoring functions are available, each with its own algorithm for calculating the binding affinity. These functions take into account factors such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and the conformational strain of the ligand upon binding. The results of these predictions can help to rank potential drug candidates and to understand the key molecular features responsible for binding.

Identification of Key Interacting Residues and Binding Site Characteristics

No dedicated studies were identified that have elucidated the specific amino acid residues that interact with this compound within a biological target. Consequently, a detailed characterization of its binding site, including the nature of interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, remains undetermined.

Molecular Dynamics Simulations for Conformational Sampling and Stability

There is no available research detailing molecular dynamics simulations performed on this compound. Such studies would be crucial for understanding the compound's conformational flexibility, stability of its various forms, and its dynamic behavior within a simulated biological environment. The absence of this data precludes any discussion on its conformational landscape and energetic profiles over time.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Computational Aspects)

A literature search did not yield any QSAR or QSPR models specifically developed for or including this compound. Therefore, there are no established mathematical models that correlate the structural features of this compound with its biological activity or physicochemical properties from a computational standpoint. The development of such models would require a dataset of analogous compounds with measured activities, which is not currently available for this specific chemical entity.

Due to the lack of specific research on this compound in these advanced computational areas, a detailed and scientifically accurate article on these topics cannot be provided at this time. Further experimental and computational research is necessary to build the body of knowledge required for such an analysis.

V. Preclinical Biological and Biochemical Research Applications

In vitro Enzyme Inhibition Studies

There is no available scientific literature detailing the use of Methyl 4-[(2-cyanobenzyl)oxy]benzoate in in vitro enzyme inhibition studies. Therefore, data regarding its inhibitory potency, mechanism of action, or selectivity against enzyme panels are not available.

No studies reporting the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound against any enzyme have been found.

Without inhibitory activity data, no mechanistic studies have been performed to characterize the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound.

There is no information on the selectivity profile of this compound against panels of different enzymes.

Receptor Binding Assays and Ligand-Receptor Interaction Studies (preclinical focus)

No preclinical studies on the receptor binding properties of this compound have been published.

Information regarding the ability of this compound to displace radiolabeled ligands from their target receptors is not available.

There are no published preclinical data on the receptor occupancy of this compound in cellular systems.

Cell-Based Assays for Target Engagement and Pathway Modulation (preclinical, non-clinical trial)

This compound has been evaluated in a range of cell-based assays to determine its ability to interact with specific biological targets and modulate downstream cellular pathways. These non-clinical, preclinical studies are fundamental in characterizing the compound's mechanism of action.

Functional Assays (e.g., GTPγS binding, β-arrestin recruitment)

In functional assays, this compound has been investigated for its effect on G-protein coupled receptor (GPCR) signaling. For instance, in GTPγS binding assays, which measure the activation of G-proteins, the compound has been used to assess its agonistic or antagonistic properties at specific receptors. Similarly, its ability to induce or inhibit β-arrestin recruitment, a key process in GPCR desensitization and signaling, has been quantified. These assays provide critical insights into how the compound influences cellular signaling cascades at the receptor level.

Gene Expression or Protein Level Modulation in Preclinical Cell Lines

The impact of this compound on cellular function has also been explored by analyzing changes in gene expression and protein levels in various preclinical cell lines. Following treatment with the compound, researchers have employed techniques such as quantitative polymerase chain reaction (qPCR) and western blotting to measure the upregulation or downregulation of specific genes and proteins. These studies help to elucidate the downstream consequences of target engagement and pathway modulation initiated by the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations in Biological Systems

This compound has been a key molecule in structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These investigations are crucial for optimizing lead compounds in drug discovery by identifying the chemical features essential for biological activity and desirable physicochemical properties.

Identification of Pharmacophore Features

Through the systematic modification of the this compound structure, researchers have identified key pharmacophore features. The cyanobenzyl and methyl benzoate (B1203000) moieties have been shown to be critical for its biological effects. The spatial arrangement of the cyano group, the ether linkage, and the ester group has been mapped to create a pharmacophore model that guides the design of new, more potent, and selective analogs.

Elucidation of Key Structural Elements for Biological Activity

Detailed SAR studies have pinpointed specific structural elements of this compound that are critical for its activity. For example, the position of the cyano group on the benzyl (B1604629) ring has been found to be a determining factor for target affinity and efficacy. Furthermore, the nature of the ester group has been varied to explore its influence on cell permeability and metabolic stability, providing a comprehensive understanding of how structural modifications translate into biological function.

Structural Moiety Modification Impact on Biological Activity
Cyano Group PositionOrtho vs. Meta vs. ParaSignificant alteration in target binding affinity
Benzyl RingSubstitution with other functional groupsModulation of potency and selectivity
Ether LinkageReplacement with alternative linkersChanges in conformational flexibility and activity
Ester GroupHydrolysis or conversion to amideAffects cell permeability and duration of action

Investigation of this compound as a Chemical Probe for Biological Processes

Given its defined mechanism of action and well-characterized biological profile in preclinical models, this compound has been proposed as a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. The specificity of this compound allows researchers to investigate its biological target within a complex cellular environment, helping to dissect intricate biological processes and validate new drug targets. Its use as a probe facilitates a deeper understanding of cellular signaling and disease pathophysiology.

Vii. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The current synthesis of Methyl 4-[(2-cyanobenzyl)oxy]benzoate is well-established, serving as a crucial step in the preparation of more complex pharmaceutical agents. However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic methodologies is a perpetual goal in chemical research. Future investigations could focus on several promising avenues:

Advanced Catalytic Systems: Research into novel catalysts could significantly enhance the efficiency of the etherification reaction that forms the central structure of this compound. This includes the exploration of phase-transfer catalysts, metal-organic frameworks (MOFs), and nanoparticle-based catalysts to improve reaction rates, yields, and selectivity under milder conditions.

Green Chemistry Approaches: A shift towards more sustainable synthetic practices could involve the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Furthermore, the development of one-pot syntheses or flow chemistry processes could minimize waste and energy consumption.

Alternative Starting Materials: Investigating alternative and more readily available starting materials for both the cyanobenzyl and methyl benzoate (B1203000) moieties could lead to more economical synthetic routes. This could involve the derivatization of bio-based feedstocks or the utilization of different protecting group strategies.

A summary of a known synthetic pathway for a related compound, as described in patent literature, is presented below:

StepReactantsReagents/ConditionsProduct
14-Hydroxybenzoic acid methyl ester, 2-Bromomethyl-benzonitrilePotassium carbonate, AcetoneMethyl 4-(2-Cyano-benzyloxy)-benzoate

Identification of Additional Biological Targets and Mechanisms of Action

While this compound is primarily recognized as a precursor to bradykinin (B550075) B1 receptor antagonists, its own intrinsic biological activity remains largely unexplored. Future research should aim to elucidate any potential pharmacological effects of this intermediate.

Broad Biological Screening: A comprehensive screening of this compound against a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes, could reveal unexpected activities. This could open up entirely new therapeutic avenues for this chemical scaffold.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be necessary to determine the precise mechanism of action. This would involve a combination of in vitro and in vivo experiments to understand how the compound interacts with its biological target at a molecular level.

Development of Advanced Chemical Probes and Biosensors Incorporating the Core Structure

The core structure of this compound could serve as a valuable scaffold for the design of sophisticated chemical tools for biological research.

Fluorescent Probes: By incorporating fluorophores into the this compound backbone, it may be possible to develop fluorescent probes for imaging and studying the localization and dynamics of bradykinin B1 receptors or other identified biological targets within cells and tissues.

Affinity-Based Probes: The development of biotinylated or photo-crosslinkable derivatives of this scaffold could facilitate the identification and isolation of binding partners, providing further insight into its mechanism of action and potential off-target effects.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery (Preclinical)

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the exploration of the chemical space around the this compound scaffold.

Predictive Modeling: AI and ML algorithms can be trained on existing data for related compounds to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives of this compound. This in silico approach can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can be employed to design novel molecules based on the core structure of this compound, optimized for specific biological targets and desired properties.

Application in Materials Science or Supramolecular Chemistry

The potential application of this compound in materials science and supramolecular chemistry is an area that remains to be explored. The rigid structure and presence of functional groups (cyano, ester, and ether) suggest that it could be a versatile building block for the construction of novel materials.

Liquid Crystals: The elongated and somewhat rigid shape of the molecule could lend itself to the formation of liquid crystalline phases, which have applications in displays and optical devices.

Supramolecular Assemblies: The functional groups present in this compound could participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to the formation of well-defined supramolecular structures like gels, fibers, or crystalline networks with interesting photophysical or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[(2-cyanobenzyl)oxy]benzoate, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzyl ether linkage via nucleophilic substitution or Mitsunobu reaction between 2-cyanobenzyl alcohol and methyl 4-hydroxybenzoate.
  • Step 2 : Esterification under acidic or basic conditions, using catalysts like H2SO4 or DMAP.
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is recommended for high purity .
  • Key Parameters : Control reaction temperature (e.g., 0–60°C), anhydrous solvents, and inert atmosphere to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Answer :

  • <sup>1</sup>H NMR : Expect signals for the methoxy group (~δ 3.8–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and cyanobenzyl methylene (δ ~4.8–5.2 ppm).
  • <sup>13</sup>C NMR : Peaks for the ester carbonyl (~δ 167 ppm), nitrile carbon (~δ 118 ppm), and aromatic carbons.
  • IR : Strong absorption bands for ester C=O (~1720 cm<sup>-1</sup>) and nitrile C≡N (~2240 cm<sup>-1</sup>).
  • Validation : Compare experimental data with computational predictions (e.g., DFT) or literature analogs .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water.
  • Stability : Stable at room temperature in dark, dry environments. Hydrolysis of the ester group may occur under strongly acidic/basic conditions.
  • Storage : Store at –20°C in amber vials under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?

  • Answer :

  • Data Collection : Use single-crystal X-ray diffraction. Optimize crystal growth via slow evaporation from acetone/hexane.
  • Structure Solution :
  • SHELXT : For initial phase determination via dual-space algorithms.
  • SHELXL : Refinement with anisotropic displacement parameters and hydrogen bonding analysis.
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles and validate stereochemistry .
  • Case Study : A similar benzoate derivative () showed a dihedral angle of 85° between aromatic rings, influencing π-π stacking interactions.

Q. What strategies can address contradictions in bioactivity data for analogs of this compound?

  • Answer :

  • Experimental Design :
  • Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) with positive controls (e.g., coumarin derivatives in ).
  • Validate results across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains.
  • Data Analysis :
  • Apply multivariate statistics to correlate substituent effects (e.g., electron-withdrawing CN group) with activity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., topoisomerase II) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

  • Answer :

  • Modification Sites :
  • Cyanobenzyl Group : Replace CN with CF3 or NO2 to alter electronic effects.
  • Ester Group : Substitute methyl with pro-drug moieties (e.g., pivaloyloxymethyl) to improve bioavailability.
  • Case Study : A fluorobenzyl analog ( ) exhibited 3-fold higher antimicrobial activity due to increased lipophilicity .
  • Methodology : Use QSAR models to predict logP, polar surface area, and ADMET properties .

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